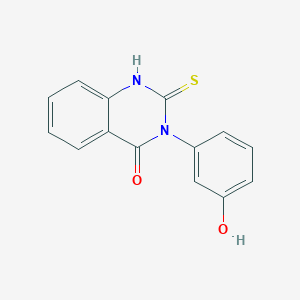![molecular formula C20H12F3N5O3 B10957490 7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957490.png)
7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with difluoromethyl, fluoro, nitrophenyl, and phenyl groups. One common approach is the difluoromethylation of heterocycles via a radical process, which has been extensively studied for its applicability in functionalizing diverse fluorine-containing heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the difluoromethyl group may yield difluoromethyl ketones, while reduction of the nitro group may produce corresponding amines.
Scientific Research Applications
7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may be utilized in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and nitrophenyl groups may play a crucial role in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-difluoromethyl quinazolinones: These compounds share the difluoromethyl group and have similar applications in medicinal chemistry.
Fluoromethyl quinazolinones: These compounds also contain fluorine and have been studied for their biological activity.
Uniqueness
7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of difluoromethyl, fluoro, nitrophenyl, and phenyl groups, which contribute to its distinct chemical properties and potential applications. The presence of these groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H12F3N5O3 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C20H12F3N5O3/c21-14-7-6-12(8-16(14)28(30)31)25-20(29)13-10-24-27-17(18(22)23)9-15(26-19(13)27)11-4-2-1-3-5-11/h1-10,18H,(H,25,29) |
InChI Key |
ALSRIJGLSSWUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10957410.png)
![2-(4-Nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957413.png)
![1-methyl-N-propyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10957423.png)
![3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10957430.png)
![2,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10957431.png)
![methyl 2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10957432.png)
methanone](/img/structure/B10957435.png)

![Butyl 4-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10957461.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B10957462.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10957465.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10957470.png)
![N-[2-{2-[(3-bromobenzyl)oxy]phenyl}-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide](/img/structure/B10957476.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957493.png)
